molecular formula C12H11Cl2N3O2 B2822242 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone CAS No. 320421-79-2

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone

Cat. No. B2822242
CAS RN: 320421-79-2
M. Wt: 300.14
InChI Key: ZGIUTBRFBQRNEN-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone (CPCP) is a synthetic organic compound with a wide range of applications in scientific research. CPCP is a heterocyclic compound, composed of a nitrogen atom, three carbon atoms and four chlorine atoms. It is a colorless solid at room temperature and has a melting point of 153 °C. CPCP has been used in a number of different studies, including those related to the synthesis of pharmaceuticals, the development of new catalysts, and the investigation of biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis and Biological Activity : This compound has been utilized in the synthesis of new heterocyclic compounds with expected biological activities. For instance, compounds similar in structure have demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Herbicide Research : Substituted pyridazinone compounds, including those structurally related to the queried compound, have been studied for their role as herbicides. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

  • Chemical Synthesis : The compound has been involved in the synthesis of novel fused ring compounds and other chemical reactions, leading to the creation of new compounds with potential applications in various fields (Matsuo, Tsukamoto, Takagi, & Sato, 1982).

  • Bacterial Degradation Studies : Research has been conducted on the bacterial degradation of structurally related pyridazinone compounds, proposing pathways for bacterial degradation (de Frenne, Eberspächer, & Lingens, 1973).

  • Monoamine Oxidase-B Inactivation : Studies have investigated the transformation of related heterocyclic compounds into irreversible inactivators of monoamine oxidase B (MAO-B), a significant enzyme in the brain (Ding & Silverman, 1993).

  • Base Oil Improvement : Pyridazinone derivatives have been synthesized and tested for their efficacy as antioxidants in local base oil, showcasing their chemical stability and multi-functional actions for oil improvement (Nessim, 2017).

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-(2-hydroxyethylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUTBRFBQRNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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